Bowlane

Description

Structure

3D Structure

Properties

CAS No. |

136788-70-0 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

tetracyclo[5.3.1.11,5.13,9]tridecane |

InChI |

InChI=1S/C13H20/c1-9-2-11-4-12-3-10(1)6-13(5-9,7-11)8-12/h9-12H,1-8H2 |

InChI Key |

KFCRRIUGUWKAMC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC4CC1CC(C2)(C3)C4 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Bowlane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bowlane (IUPAC name: tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane) is a synthetically challenging, non-planar hydrocarbon with a unique cage-like structure.[1] Primarily a subject of theoretical and computational interest, its distinctive geometry, which could feature a pyramidal tetracoordinate carbon, makes it a significant model for studying carbon bonding and molecular strain.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of bowlane, focusing on computationally derived data due to a lack of extensive experimental characterization. Furthermore, it outlines general experimental protocols applicable for the determination of key physicochemical parameters for cage-like hydrocarbons and presents a conceptual framework for its computational investigation.

Introduction

Bowlane, with the molecular formula C₁₃H₂₀, represents a fascinating architectural motif in organic chemistry.[1] Its rigid, bowl-shaped structure has attracted attention from computational chemists exploring the limits of carbon's bonding capabilities.[2] Understanding the physicochemical properties of such unique molecular scaffolds is crucial for their potential application in materials science and as novel pharmacophores in drug discovery. This document collates the available theoretical data on bowlane and provides generalized experimental methodologies relevant to its future empirical study.

Physicochemical Properties

To date, the physicochemical properties of bowlane have been primarily determined through computational methods. Experimental data remains scarce due to the compound's synthetic challenges. The following table summarizes the available computed data for bowlane.

Table 1: Computed Physicochemical Properties of Bowlane

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀ | PubChem[1] |

| IUPAC Name | tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane | PubChem[1] |

| CAS Number | 136788-70-0 | PubChem[1] |

| Molecular Weight | 176.30 g/mol | PubChem[1] |

| Exact Mass | 176.156500638 Da | PubChem[1] |

| Canonical SMILES | C1C2CC3CC4CC1CC(C2)(C3)C4 | PubChem[1] |

| InChI Key | KFCRRIUGUWKAMC-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Complexity | 173 | PubChem[1] |

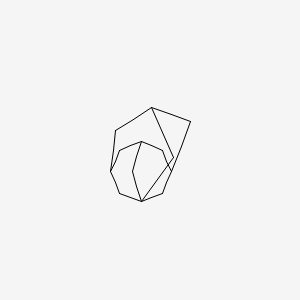

Molecular Structure and Visualization

The structure of bowlane is a tetracyclic cage hydrocarbon. Its unique topology is of significant interest in theoretical chemistry.

Caption: Skeletal representation of the Bowlane molecule.

Experimental Protocols

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[1][3][4]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.[1]

-

Procedure:

-

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.[4][5]

-

The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[1]

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

-

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[1][4]

Solubility Determination

Solubility data is crucial for understanding a compound's behavior in various solvent systems, which is particularly important in drug development.

-

Apparatus: Analytical balance, vials, constant temperature shaker, and a method for quantification (e.g., GC-MS, HPLC).

-

Procedure (Shake-Flask Method):

-

An excess amount of the solid hydrocarbon is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed vial.

-

The mixture is agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the hydrocarbon in the clear supernatant is determined using a suitable analytical technique.

-

-

For Hydrocarbons in Aqueous Solutions: A multiple equilibration procedure analyzing the gas phase via gas-liquid chromatography can be employed to calculate solubility.[6]

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.

-

Apparatus: Vials, mechanical shaker, centrifuge, and a method for quantification (e.g., HPLC-UV, GC-MS).

-

Procedure (Shake-Flask Method):

-

A pre-weighed amount of the compound is dissolved in either water-saturated octanol (B41247) or octanol-saturated water.

-

The two phases are mixed in a vessel and shaken until equilibrium is achieved.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined analytically.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Alternative Method: High-Performance Liquid Chromatography (HPLC) can be used as a rapid method to estimate LogP by correlating the compound's retention time on a reverse-phase column with those of known standards.[7]

Computational Investigation Workflow

The study of hypothetical or synthetically challenging molecules like bowlane heavily relies on computational chemistry. The following diagram illustrates a typical workflow for such an investigation.

Caption: A general workflow for the computational analysis of a novel molecule.

Conclusion

Bowlane remains a molecule of significant theoretical interest, pushing the boundaries of our understanding of chemical bonding. While experimental data on its physicochemical properties is currently lacking, computational studies provide valuable insights into its characteristics. The generalized experimental protocols outlined in this guide provide a roadmap for the empirical characterization of bowlane and other novel cage hydrocarbons. Future research, contingent on the successful synthesis of bowlane, will be instrumental in validating theoretical predictions and exploring the potential applications of this unique molecular entity.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. store.astm.org [store.astm.org]

- 3. pennwest.edu [pennwest.edu]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. byjus.com [byjus.com]

- 6. A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

Bowlane (Tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane): A Computational and Structural Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bowlane, with the systematic IUPAC name tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane, is a fascinating polycyclic saturated hydrocarbon with the molecular formula C₁₃H₂₀. Its rigid, cage-like structure presents a unique scaffold that holds potential interest in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the core structure of bowlane, focusing on its computationally predicted properties. Due to the current absence of published experimental synthesis and characterization, this document relies on theoretical and computational chemistry studies to elucidate its structural, spectroscopic, and stability characteristics.

Molecular Structure and Geometry

Bowlane is a highly symmetrical and strained molecule. Its carbon framework is arranged in a distinctive bowl-shaped conformation, composed of a central six-membered ring fused with three other six-membered rings in chair and boat conformations. This intricate fusion of rings results in a rigid structure with significant steric strain.

The molecular geometry of bowlane has been optimized using computational methods such as Density Functional Theory (DFT). These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's reactivity and potential for functionalization.

Diagram 1: Molecular Structure of Bowlane

Caption: 2D representation of the carbon skeleton of Bowlane.

Predicted Spectroscopic Data

The spectroscopic signature of a molecule is fundamental to its identification and characterization. In the absence of experimental spectra for bowlane, computational methods provide valuable predictions for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of bowlane is expected to show distinct signals corresponding to the different carbon environments within its cage structure. The chemical shifts are influenced by the hybridization, connectivity, and steric environment of each carbon atom.

| Carbon Atom | Predicted Chemical Shift (ppm) | Symmetry Equivalence |

| C1, C5, C3, C9 | ~40-50 | 4 equivalent carbons |

| C2, C4, C6, C8 | ~30-40 | 4 equivalent carbons |

| C7, C11 | ~25-35 | 2 equivalent carbons |

| C10, C12, C13 | ~20-30 | 3 equivalent carbons |

Note: The predicted chemical shift ranges are estimates based on computational models and may vary depending on the level of theory and solvent effects.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of bowlane is anticipated to be complex due to the numerous non-equivalent protons and potential for complex spin-spin coupling.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Bridgehead Protons | ~2.0-2.5 | Singlet/Multiplet |

| Methylene Protons (exo) | ~1.5-2.0 | Multiplet |

| Methylene Protons (endo) | ~1.0-1.5 | Multiplet |

Note: The predicted chemical shifts and multiplicities are estimations. The actual spectrum would likely exhibit significant signal overlap.

Predicted Infrared (IR) Spectroscopy Data

The calculated IR spectrum of bowlane is dominated by C-H stretching and bending vibrations, characteristic of saturated hydrocarbons.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretching | 2850-3000 | Strong |

| CH₂ Scissoring | 1450-1480 | Medium |

| C-C Stretching | 1000-1200 | Weak |

| CH₂ Rocking/Twisting | 700-900 | Medium |

Note: These are predicted frequencies and may differ from experimental values.

Theoretical Stability and Strain Analysis

The stability of bowlane is a key consideration for its potential synthesis and application. Computational analysis indicates that while the molecule is theoretically stable, it possesses significant ring strain due to the constrained geometry of its polycyclic system. This inherent strain influences its reactivity, making certain bonds more susceptible to cleavage.

Diagram 2: Workflow for Computational Stability Analysis

Caption: A generalized workflow for the computational stability analysis of bowlane.

Computational Methodologies

The data presented in this guide are derived from computational chemistry techniques. Understanding these methods is crucial for interpreting the predicted properties of bowlane.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For bowlane, DFT calculations are employed to:

-

Optimize the molecular geometry: Determine the lowest energy conformation, including bond lengths and angles.

-

Predict NMR and IR spectra: Calculate the magnetic shielding tensors for NMR chemical shifts and the vibrational frequencies for the IR spectrum.

-

Calculate thermodynamic properties: Determine the enthalpy of formation and strain energy.

A typical DFT calculation involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that provide a good balance between accuracy and computational cost.

Diagram 3: Logic of a DFT Calculation for Spectroscopic Prediction

Caption: A simplified flowchart illustrating the process of predicting spectroscopic data for bowlane using DFT.

Potential Applications in Drug Development

While bowlane itself has not been synthesized, its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents. The introduction of functional groups onto the bowlane core could lead to compounds with specific spatial arrangements of pharmacophoric features, potentially enhancing their binding affinity and selectivity for biological targets. Its lipophilic nature could also be advantageous for designing drugs that can cross cell membranes.

Conclusion

Bowlane (tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane) represents a structurally intriguing yet experimentally uncharted molecule. The computational data presented in this guide offer a foundational understanding of its geometry, spectroscopic properties, and stability. For researchers in drug development and materials science, the unique topology of the bowlane core presents a novel and rigid scaffold for future synthetic endeavors. The theoretical insights provided herein are intended to stimulate and guide the potential synthesis and experimental validation of the properties of this captivating molecule.

The Architectural Elegance of Carbon: A Technical Guide to the Synthesis and Discovery of Novel Polycyclic Alkanes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design and therapeutic innovation, the rigid, three-dimensional frameworks of polycyclic alkanes present a compelling frontier. These unique hydrocarbon scaffolds, with their diverse topologies and inherent physicochemical properties, offer a powerful toolkit for medicinal chemists and materials scientists. This technical guide provides an in-depth exploration of the synthesis and discovery of novel polycyclic alkanes, with a focus on their application in drug development. We delve into detailed experimental protocols, present key quantitative data for comparative analysis, and visualize the logical and biological pathways that underscore their significance.

The Role of Polycyclic Alkanes in Drug Discovery

Polycyclic alkanes, particularly caged hydrocarbons like adamantane (B196018) and its derivatives, have carved a significant niche in medicinal chemistry. Their rigid structures allow for precise spatial positioning of functional groups, making them valuable as pharmacophores and bioisosteres.[1] The lipophilic nature of these scaffolds can enhance a drug's ability to cross cell membranes, a crucial factor in bioavailability.[2]

The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, is central to the utility of polycyclic alkanes.[3] For instance, the cubane (B1203433) cage has been explored as a bioisostere for the benzene (B151609) ring, offering a non-toxic, metabolically stable alternative that maintains a similar spatial arrangement of substituents.[4] This strategy can lead to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[5]

Computational Design and Discovery

The discovery of novel polycyclic alkanes is increasingly driven by computational methods, which allow for the in silico design and screening of vast virtual libraries of potential cage structures before any synthetic work is undertaken.[6][7] This approach significantly accelerates the discovery process by prioritizing candidates with desirable properties.

A typical computational discovery workflow involves several key stages, from initial molecular design to the prediction of physicochemical and biological properties, culminating in the identification of promising synthetic targets.

Synthesis of Novel Polycyclic Alkanes: Experimental Protocols

The synthesis of complex polycyclic alkanes often requires multi-step sequences and the use of specialized reagents and reaction conditions. Below are detailed methodologies for the synthesis of several key polycyclic alkanes.

Synthesis of [1.1.1]Propellane

[1.1.1]Propellane is a highly strained molecule that serves as a valuable precursor for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, which are used as bioisosteres.

Protocol for the Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128):

-

To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser, add 3-chloro-2-(chloromethyl)propene (54.1 g, 0.403 mol), bromoform (B151600) (212 g, 0.805 mol), pinacol (B44631) (1.70-2.00 g, 14.4-16.9 mmol), and dibenzo-18-crown-6 (B77160) (1.45 g, 3.94 mmol).

-

With vigorous stirring, add a cooled (15°C) 50% aqueous sodium hydroxide (B78521) solution (312 g) in one portion.

-

The reaction is exothermic and will reach 49-50°C within 20 minutes. Cool the flask with a room-temperature water bath to maintain the temperature around 20°C for 1 hour.

-

Remove the cooling bath and heat the mixture to 40°C with an oil bath for 4 days with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with 500 mL of water and filter through a pad of Celite.

-

The solid residue is washed with water and then extracted with a 1:1 (v/v) solution of acetone (B3395972) and pentane (B18724).

-

The organic extracts are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Recrystallization from pentane affords 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as a white solid.[7]

Protocol for the Synthesis of [1.1.1]Propellane:

-

In a flame-dried, argon-purged, 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a low-temperature thermometer, and an addition funnel, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (29.5 g, 0.100 mol) in 400 mL of anhydrous diethyl ether.

-

Cool the solution to -78°C using a dry ice-acetone bath.

-

Add methyllithium (B1224462) (1.4 M in diethyl ether, 143 mL, 0.200 mol) dropwise over 15 minutes with vigorous stirring.

-

Maintain the reaction mixture at -78°C for 10-15 minutes, then replace the cooling bath with an ice-water bath (0°C) and stir for an additional hour.

-

The volatile materials, including [1.1.1]propellane, are transferred under reduced pressure to a flame-dried collection flask cooled to -196°C. The yield is typically between 75% and 88%.[7]

Synthesis of Twistane

Twistane is a chiral polycyclic alkane with a unique twisted boat conformation.

Protocol for the Synthesis of Twistane:

-

Catalytically reduce 2,7-dihydroxynaphthalene (B41206) (81 g, 0.50 mol) to the corresponding diol, which is then oxidized to the diketone (69 g, 0.42 mol).

-

Treat the diketone with triethyl orthoformate (46 g, 0.31 mol) and p-toluenesulfonic acid (2 g) in anhydrous ethanol (B145695) (100 mL) at -10°C for 1.5 hours.

-

Quench the reaction with a saturated aqueous potassium carbonate solution and extract with dichloromethane.

-

The resulting oil is dissolved in a mixture of tetrahydrofuran (B95107) (210 mL), ethanol (300 mL), and liquid ammonia (B1221849) (2 L).

-

Add lithium metal (27 g) over 3 hours.

-

The crude product is purified by filtration through neutral alumina (B75360) with pentane, followed by distillation of the pentane to yield crystalline twistane. The melting point is 160-164°C (sealed tube).[8]

Quantitative Data of Novel Polycyclic Alkanes

The following tables summarize key quantitative data for a selection of novel polycyclic alkanes, providing a basis for comparison of their physicochemical properties.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Ref. |

| Adamantane | C₁₀H₁₆ | 136.23 | 270 (sublimes) | - | 1.07 | |

| Diamantane | C₁₄H₂₀ | 188.31 | 236 | - | 1.25 | |

| Triamantane | C₁₈H₂₄ | 240.38 | 360-362 | - | - | |

| Cubane | C₈H₈ | 104.15 | 133.5 | 161.6 | 1.29 | |

| Dodecahedrane | C₂₀H₂₀ | 260.38 | >400 | - | - | [9] |

| Pagodane | C₂₀H₂₀ | 260.38 | 243 | - | 1.629 | [5] |

| Twistane | C₁₀H₁₆ | 136.23 | 160-164 | - | - | [8][10] |

| Iceane | C₁₂H₁₈ | 162.28 | 325 | sublimes | - | [3][5] |

| Norbornane | C₇H₁₂ | 96.17 | 85-88 | 106 | - |

| Compound | Strain Energy (kJ/mol) | Method | Ref. |

| Cubane | ~670 | Experimental | [11] |

| Pagodane | 399 | - | [12] |

| Octanitrocuneane | 916 | DFT | [13] |

| Octanitrocubane | 967.4 | DFT | [13] |

Biological Activity and Signaling Pathways

Certain polycyclic alkanes and their derivatives have shown significant biological activity, making them attractive candidates for drug development. Understanding their mechanism of action is crucial for rational drug design.

Norbornane Derivatives as HIV-1 Protease Inhibitors

Norbornane-containing compounds have been investigated as inhibitors of HIV-1 protease, a key enzyme in the viral life cycle.[14] HIV-1 protease is responsible for cleaving viral polyproteins into functional proteins, a necessary step for the maturation of infectious virions.[15] Inhibition of this enzyme leads to the production of non-infectious viral particles.

Polycyclic Alkanes in Cancer Therapy

Some polycyclic compounds have demonstrated anticancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[16][17] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth and survival.[18]

Conclusion

The synthesis and discovery of novel polycyclic alkanes represent a vibrant and evolving field of chemical research. Their unique structural and physicochemical properties make them highly valuable scaffolds in drug discovery and materials science. The integration of computational design with advanced synthetic methodologies is poised to accelerate the exploration of this vast chemical space, leading to the development of new therapeutic agents and functional materials with tailored properties. This guide provides a foundational resource for researchers seeking to harness the potential of these remarkable molecules.

References

- 1. acs.org [acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Programmable synthesis of organic cages with reduced symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iceane - Wikipedia [en.wikipedia.org]

- 6. In silico design and assembly of cage molecules into porous molecular materials - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. High-throughput discovery of organic cages and catenanes using computational screening fused with robotic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Twistane - Wikipedia [en.wikipedia.org]

- 11. Strain energy - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 16. [Antiviral action of membranotropic compounds modified by adamantane and norbornene pharmacophores exerted on different HIV-1 strains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. study.com [study.com]

- 18. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Molecular Architecture and Energetics of Bowlane

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and strain energy of bowlane (tetracyclo[3.3.3.13,10.17,10]tridecane), a fascinating and synthetically elusive hydrocarbon. As a hypothetical molecule, the understanding of bowlane's properties is derived entirely from computational chemistry. This document synthesizes the theoretical data available, presenting a detailed overview of its unique structural parameters and the significant strain energy inherent in its caged structure. This information is critical for researchers in the fields of theoretical chemistry, materials science, and drug development who are interested in the limits of molecular stability and the design of novel strained organic scaffolds.

Introduction

Bowlane (C₁₃H₂₀) is a saturated tetracyclic hydrocarbon that has captured the attention of theoretical chemists due to its unique and highly strained structure.[1] First proposed and studied computationally, it represents a significant departure from standard tetrahedral carbon geometries.[2][3] The molecule's name is derived from its bowl-shaped conformation. The central focus of its theoretical investigation has been the geometry of its central quaternary carbon atom and the energetic consequences of its constrained framework. Understanding the molecular geometry and strain energy of bowlane provides valuable insights into the fundamental principles of chemical bonding and stability at the extremes.

Molecular Geometry of Bowlane

Computational studies, primarily employing ab initio molecular orbital theory, have been instrumental in determining the geometry of bowlane. The most stable conformation of bowlane possesses C₂ᵥ symmetry.[1] This symmetry is characterized by a twofold rotational axis and two mirror planes.

The key structural parameters, as determined by Restricted Hartree-Fock (RHF) calculations using a 6-31G* basis set, are summarized in the tables below. These values provide a quantitative picture of the significant distortions from idealized bond lengths and angles.

Bond Lengths

The calculated bond lengths in bowlane reveal elongations in certain carbon-carbon bonds, a direct consequence of the strain within the polycyclic system.

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C1 - C2 | C | C | 1.558 |

| C1 - C11 | C | C | 1.562 |

| C1 - C12 | C | C | 1.540 |

| C2 - C3 | C | C | 1.543 |

| C3 - C4 | C | C | 1.540 |

| C3 - C10 | C | C | 1.579 |

| C4 - C5 | C | C | 1.543 |

| C10 - C13 | C | C | 1.579 |

Table 1: Calculated Carbon-Carbon Bond Lengths of Bowlane (RHF/6-31G*).

Bond Angles

The bond angles in bowlane deviate significantly from the ideal tetrahedral angle of 109.5°, highlighting the severe angular strain within the molecule.

| Angle | Atom 1 | Vertex | Atom 2 | Bond Angle (°) |

| C2 - C1 - C11 | C | C | C | 111.4 |

| C2 - C1 - C12 | C | C | C | 110.1 |

| C11 - C1 - C12 | C | C | C | 109.8 |

| C1 - C2 - C3 | C | C | C | 113.8 |

| C2 - C3 - C4 | C | C | C | 110.1 |

| C2 - C3 - C10 | C | C | C | 106.9 |

| C4 - C3 - C10 | C | C | C | 106.9 |

| C3 - C10 - C7 | C | C | C | 94.8 |

| C3 - C10 - C13 | C | C | C | 118.1 |

Table 2: Calculated Carbon-Carbon-Carbon Bond Angles of Bowlane (RHF/6-31G*).

Dihedral Angles

The dihedral angles further illustrate the twisted and strained nature of the bowlane framework.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C11 - C1 - C2 - C3 | C | C | C | C | -168.9 |

| C12 - C1 - C2 - C3 | C | C | C | C | 69.4 |

| C1 - C2 - C3 - C4 | C | C | C | C | -69.4 |

| C1 - C2 - C3 - C10 | C | C | C | C | 54.2 |

| C2 - C3 - C10 - C7 | C | C | C | C | -89.2 |

| C4 - C3 - C10 - C13 | C | C | C | C | 178.2 |

Table 3: Calculated Carbon-Carbon-Carbon-Carbon Dihedral Angles of Bowlane (RHF/6-31G*).

Strain Energy of Bowlane

The significant deviation of bowlane's structural parameters from those of strain-free alkanes results in a substantial amount of strain energy. This energy is a measure of the potential energy stored within the molecule due to these geometric distortions. The strain energy of bowlane has been calculated using computational methods.

Calculated Strain Energy

The calculated strain energy of bowlane is a key indicator of its thermodynamic instability.

| Computational Method | Strain Energy (kcal/mol) |

| MM2 | 54.4 |

| HF/6-31G* | 65.8 |

Table 4: Calculated Strain Energy of Bowlane.

The strain energy of bowlane is considerable, placing it among the more strained polycyclic hydrocarbons. This high strain energy is a primary reason why the molecule has not yet been synthesized.

Computational Methodology

As bowlane is a hypothetical molecule, all data regarding its structure and energetics are derived from computational studies. The primary methods employed are ab initio quantum chemistry calculations and molecular mechanics.

Ab Initio Calculations

The geometric parameters and strain energy values presented in this guide were primarily obtained from ab initio Restricted Hartree-Fock (RHF) calculations using the 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for determining the molecular structure of hydrocarbons.

The general workflow for these calculations is as follows:

Caption: Computational workflow for determining bowlane's geometry and energy.

Molecular Mechanics

Molecular mechanics methods, such as MM2, have also been used to estimate the strain energy of bowlane. These methods rely on a classical mechanical model of the molecule, where atoms are treated as balls and bonds as springs. While computationally less demanding than ab initio methods, they provide valuable initial estimates of molecular geometry and strain.

The logical relationship for calculating strain energy using molecular mechanics involves summing the energetic penalties associated with deviations from ideal geometries:

Caption: Components contributing to the total strain energy in molecular mechanics.

Implications for Research and Drug Development

The study of highly strained molecules like bowlane is not merely a theoretical exercise. The unique electronic and steric properties of such frameworks could potentially be exploited in several areas:

-

Materials Science: Strained molecules can release significant energy upon decomposition, making them of interest as high-energy-density materials.

-

Drug Development: The rigid, three-dimensional scaffold of bowlane and similar molecules could serve as a novel template for the design of conformationally restricted drug candidates. Understanding the energetic penalties associated with strained systems is crucial for designing molecules that can adopt specific bioactive conformations.

-

Synthetic Chemistry: The challenge of synthesizing bowlane drives the development of new synthetic methodologies for the construction of complex polycyclic systems.

Conclusion

Bowlane remains a testament to the predictive power of computational chemistry. Its calculated molecular geometry reveals a highly strained and distorted structure, with bond angles and lengths that deviate significantly from idealized values. The substantial strain energy of bowlane explains its synthetic elusiveness and highlights the energetic cost of such severe geometric constraints. The theoretical data presented in this guide provide a solid foundation for further computational and, potentially, experimental investigations into this and other novel, highly strained molecular architectures.

References

Spectroscopic Profile of Bowlane: A Theoretical and Structural Analysis

For Immediate Release

[City, State] – [Date] – Bowlane (CAS No. 136788-70-0), a unique tetracyclic hydrocarbon with the molecular formula C₁₃H₂₀, presents a fascinating case study in the realm of strained polycyclic systems. This technical guide offers a comprehensive overview of its structural characteristics and predicted spectroscopic data, compiled for researchers, scientists, and professionals in drug development. While experimental spectroscopic data for bowlane is not publicly available, this document provides a theoretical framework for its anticipated spectral features based on its molecular architecture.

Molecular Structure and Properties

Bowlane, systematically named tetracyclo[5.3.1.1¹﹐⁵.1³﹐⁹]tridecane, is a saturated polycyclic alkane. Its rigid, cage-like structure is of significant interest in theoretical and computational chemistry[1].

Below is a representation of the chemical structure of Bowlane.

Caption: 2D representation of the Bowlane molecule.

Predicted Spectroscopic Data

Due to its nature as a synthetically challenging molecule, experimental spectroscopic data for bowlane is not readily found in scientific literature or databases[1]. However, based on the principles of spectroscopy and the known data for similar polycyclic alkanes, a predicted spectroscopic profile can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of bowlane are expected to be complex due to the high degree of symmetry and the presence of multiple, sterically constrained protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for Bowlane

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | 1.0 - 2.5 | Complex multiplets | The rigid cage structure would lead to significant overlap of signals. Protons on methine and methylene (B1212753) groups would exhibit complex splitting patterns due to fixed dihedral angles. |

| ¹³C | 20 - 50 | Multiple signals | Due to symmetry, several carbon atoms may be chemically equivalent. The exact number of unique signals would depend on the molecule's symmetry in solution. The chemical shifts are expected in the typical aliphatic range. |

Infrared (IR) Spectroscopy

The IR spectrum of bowlane is expected to be characteristic of a saturated hydrocarbon, dominated by C-H stretching and bending vibrations.

Table 2: Predicted IR Absorption Bands for Bowlane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 2850 - 3000 | C-H stretch | Strong | Typical for sp³ C-H bonds in alkanes. |

| 1450 - 1470 | C-H bend (scissoring) | Medium | Characteristic of methylene (-CH₂-) groups. |

| ~1375 | C-H bend (rocking) | Weak-Medium | May be present, but likely part of a complex fingerprint region. |

| Below 1300 | Fingerprint Region | Complex | Multiple C-C stretching and C-H bending modes would result in a complex and unique fingerprint for the molecule. |

Mass Spectrometry (MS)

The mass spectrum of bowlane would provide information about its molecular weight and fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data for Bowlane

| m/z Value | Interpretation | Notes |

| 176 | Molecular Ion (M⁺) | This would correspond to the molecular weight of C₁₃H₂₀. The peak is expected to be of moderate to high intensity. |

| Various | Fragment Ions | Fragmentation would likely involve the loss of small alkyl groups (e.g., CH₃, C₂H₅) through complex rearrangements characteristic of caged hydrocarbons. The fragmentation pattern would be a unique identifier for the molecule. |

Experimental Protocols: A General Workflow

While specific experimental protocols for bowlane are not available, a general workflow for the spectroscopic analysis of a novel polycyclic hydrocarbon is presented below. This workflow outlines the standard procedures that would be followed to obtain and analyze its spectroscopic data.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound like Bowlane.

Conclusion

Bowlane remains a molecule of significant theoretical interest. While the absence of experimental spectroscopic data presents a challenge, theoretical predictions based on its unique structure provide valuable insights for the scientific community. The data and workflows presented in this guide are intended to serve as a foundational resource for researchers engaged in the study of polycyclic hydrocarbons and for those who may undertake the synthetic challenge of producing and characterizing this intriguing molecule. Further computational studies and eventual synthesis will be crucial to fully unravel the spectroscopic and chemical properties of bowlane.

References

Theoretical Frontiers: An In-depth Analysis of Bowlane and Its Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and computational studies of bowlane (tetracyclo[5.3.1.11,5.13,9]tridecane), a synthetically elusive hydrocarbon that has captured the attention of chemists due to its unique and highly strained molecular architecture. Bowlane serves as a critical theoretical model for exploring the limits of carbon bonding, molecular strain, and the potential for non-classical geometries, such as pyramidalized tetracoordinate carbon atoms. This document synthesizes the current understanding of bowlane's structure, stability, and electronic properties as predicted by high-level computational methods, and discusses the generalized approach to studying its potential isomers.

Introduction to Bowlane: A Molecule of Theoretical Intrigue

Bowlane is a hypothetical saturated tetracyclic hydrocarbon with the molecular formula C₁₃H₂₀. Its significance in computational chemistry stems from its unique cage structure, which is predicted to enforce a highly unusual geometry upon its central quaternary carbon atom. This central carbon is significantly flattened compared to a standard tetrahedral carbon, representing a step toward the theoretical concept of a planar tetracoordinate carbon. As a result, bowlane is an exemplary model for validating and advancing quantum chemical methods aimed at predicting the properties of "impossible" molecules that challenge conventional bonding theories.

Computational Protocols for Studying Strained Systems

The study of hypothetical and highly strained molecules like bowlane relies exclusively on computational chemistry. These in silico experiments provide profound insights into molecular structure, stability, and reactivity, guiding potential future synthetic efforts.

General Methodology

The theoretical investigation of bowlane and its potential isomers follows a well-established computational workflow. The primary tool is Density Functional Theory (DFT) , which offers a favorable balance between computational cost and accuracy for systems of this size.

Key steps in the computational protocol include:

-

Structure Generation: An initial 3D coordinate file for the molecule of interest is generated. For isomers, this involves creating various plausible bonding connectivities.

-

Geometry Optimization: The initial structure is subjected to geometry optimization calculations. This process finds the lowest energy conformation (a local minimum on the potential energy surface) by adjusting bond lengths, angles, and dihedrals. Common DFT functionals for this step include B3LYP or PBE0, paired with a Pople-style basis set such as 6-31G(d) or a larger one for higher accuracy.

-

Frequency Calculations: To verify that the optimized structure is a true minimum, vibrational frequency calculations are performed. A stable structure will have no imaginary frequencies. These calculations also yield thermodynamic data (like zero-point vibrational energy) and predict the molecule's infrared (IR) and Raman spectra.

-

Single-Point Energy Refinement: For highly accurate energy comparisons between isomers, a single-point energy calculation is often performed on the optimized geometry using a more robust level of theory, such as a larger basis set (e.g., cc-pVTZ) or a more sophisticated method like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

The following diagram illustrates this standard computational workflow.

The Unique Molecular Structure of Bowlane

Theoretical studies have focused intensely on the geometry of bowlane, particularly the environment of the central C1 atom and the three quaternary carbons it is bonded to.

The tetracyclic framework imposes significant strain, forcing the bond angles around the central carbon away from the ideal tetrahedral angle of 109.5°. This structural feature is a key point of interest, as it provides a platform for studying the effects of extreme geometric distortion on chemical bonding and stability.

Quantitative Structural Data

While bowlane remains a hypothetical molecule, computational studies provide precise predictions of its geometric parameters. The following table summarizes key calculated values for the bowlane structure, typically obtained at the DFT level of theory.

| Parameter | Description | Calculated Value |

| Bond Length | C1 – C2 (Central to secondary) | ~1.58 Å |

| Bond Angle | C2 – C1 – C6 | ~115.0° |

| Symmetry | Point Group | C₃ᵥ |

Note: Specific values can vary slightly depending on the level of theory (functional and basis set) used.

The Isomeric Landscape of Bowlane

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For a complex formula like C₁₃H₂₀, a vast number of constitutional isomers are possible. While detailed computational studies systematically comparing various cage isomers of bowlane are not prominent in the literature, the principles of isomer stability can be discussed generally.

Different isomers will exhibit varying degrees of stability, primarily influenced by factors such as:

-

Ring Strain: The energy penalty associated with bond angles deviating from their ideal values.

-

Torsional Strain: Strain arising from eclipsing interactions between bonds on adjacent atoms.

-

Steric Hindrance: Repulsive interactions between non-bonded atoms that are close in space.

In alkanes, branched isomers are generally more stable than their linear counterparts. For caged systems, stability is a complex interplay of these factors, with the most stable isomers often being those that minimize angle and torsional strain, such as adamantane (B196018) and its derivatives. A comprehensive theoretical study of bowlane's isomers would involve generating a library of plausible tetracyclic structures and comparing their relative energies using the workflow described in Section 2.

Predicted Properties and Future Directions

Beyond structure and stability, theoretical studies can predict a range of properties for bowlane.

Spectroscopic Signatures

Frequency calculations allow for the simulation of IR and Raman spectra. These predicted spectra serve as a crucial reference for experimentalists who might attempt to synthesize and identify the molecule in the future. Characteristic vibrational modes would likely involve the breathing of the cage and stretching frequencies associated with the highly strained C-C bonds.

Summary of Calculated Properties

| Property | Method of Calculation | Significance |

| Relative Energy | DFT, MP2, CCSD(T) | Determines the thermodynamic stability relative to other isomers. |

| Vibrational Frequencies | DFT (Frequency Analysis) | Predicts IR and Raman spectra for potential experimental identification. |

| HOMO-LUMO Gap | DFT | Indicates kinetic stability and potential electronic properties. |

| Strain Energy | Homodesmotic Reactions | Quantifies the degree of destabilization due to geometric constraints. |

Conclusion

Bowlane remains a fascinating subject of theoretical chemistry, pushing the boundaries of our understanding of chemical bonding and molecular structure. Computational studies have firmly established its predicted geometry, highlighting a unique pyramidalized central carbon atom that is a stepping stone toward planar tetracoordination. While a comprehensive exploration of its vast isomeric landscape has yet to be published, the computational protocols for such an undertaking are well-established. Future theoretical work may focus on mapping this landscape to identify other potentially stable C₁₃H₂₀ cage structures, while experimental efforts, guided by these theoretical predictions, may one day lead to the successful synthesis of this remarkable molecule.

A Deep Dive into the Solubility of Bowlane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bowlane, with a primary focus on corannulene (B50411) (C₂₀H₁₀), a representative bowl-shaped polycyclic aromatic hydrocarbon (PAH). Understanding the solubility of these unique concave molecules is crucial for their application in materials science, electronics, and drug delivery. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents logical workflows for solubility studies.

Introduction to Bowlane and Its Significance

Bowlane, a term referring to bowl-shaped polycyclic aromatic hydrocarbons, represents a fascinating class of non-planar aromatic compounds. Their curved structure, reminiscent of a fragment of buckminsterfullerene (B74262) (C₆₀), imparts unique electronic and physical properties. Corannulene (C₂₀H₁₀), the most well-studied buckybowl, is often considered a molecular prototype for this class. The solubility of these molecules in organic solvents is a critical parameter that governs their processability for various applications, including the fabrication of organic electronic devices and the development of novel drug delivery systems. In contrast to its larger counterpart, C₆₀, corannulene generally exhibits higher solubility in common organic solvents.[1]

Qualitative and Quantitative Solubility of Corannulene

Corannulene, as a non-polar hydrocarbon, is generally expected to be more soluble in non-polar organic solvents such as toluene, chloroform, and hexane.[2] While extensive quantitative solubility data for a wide range of organic solvents remains elusive in publicly accessible literature, the available information, coupled with data from the closely related buckminsterfullerene (C₆₀), provides valuable insights.

Comparative Solubility Data

To provide a quantitative perspective, the following table summarizes the solubility of buckminsterfullerene (C₆₀) in various organic solvents. This data serves as a valuable benchmark for estimating the solubility behavior of corannulene, which is generally considered to be more soluble than C₆₀ in many common organic solvents.

| Solvent | C₆₀ Solubility (mg/mL) at Room Temperature |

| 1-Chloronaphthalene | 51 |

| Carbon Disulfide | 8 |

| 1,2-Dichlorobenzene | 27 |

| Toluene | 3 |

| Benzene | 1.7 |

| Chloroform | 0.5 |

| Hexane | 0.046 |

| Tetrahydrofuran (THF) | 0.011 |

| Acetonitrile | 0.00004 |

| Methanol | Insoluble |

Note: This data is for Buckminsterfullerene (C₆₀) and is intended for comparative purposes.[3][4][5]

It is important to note that the solubility of bowl-shaped PAHs can be significantly influenced by the introduction of functional groups. For instance, the synthesis of amphiphilic corannulene derivatives by attaching polyethylene (B3416737) glycol (PEG) chains can render them water-soluble.[6] Conversely, some derivatized corannulenes have shown poor solubility in solvents like methanol, THF, and diethyl ether.[7]

Experimental Protocols for Solubility Determination

The accurate determination of bowlane solubility is paramount for its practical application. The following section outlines a general experimental protocol for determining the solubility of polycyclic aromatic hydrocarbons like corannulene in organic solvents. This methodology is adapted from established procedures for similar compounds, such as C₆₀.[8]

Materials and Equipment

-

Solute: High-purity corannulene (or other bowlane)

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or agitator

-

Centrifuge

-

UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks and pipettes

-

Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the experimental determination of bowlane solubility.

Detailed Procedural Steps

-

Preparation of Supersaturated Solutions: An excess amount of the bowlane is added to a known volume of the organic solvent in a sealed vial. This ensures that the resulting solution will be saturated.

-

Equilibration: The vials are placed in a constant temperature shaker and agitated for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached. The attainment of equilibrium can be verified by measuring the solubility at different time points (e.g., 24, 48, and 72 hours) and confirming that the value remains constant.[8]

-

Phase Separation: After equilibration, the vials are centrifuged at a high speed to pellet the excess, undissolved solid.

-

Sample Collection and Filtration: A known volume of the supernatant is carefully withdrawn using a pipette and passed through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining suspended particles.

-

Dilution: The clear, saturated solution is then accurately diluted with the same solvent to bring the concentration within the linear range of the spectrophotometer.

-

Spectrophotometric Analysis: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for the bowlane in the specific solvent.

-

Calculation of Concentration: The concentration of the bowlane in the diluted sample is determined using a pre-established calibration curve of absorbance versus concentration for the specific bowlane-solvent system.

-

Solubility Determination: The solubility of the bowlane in the organic solvent is then calculated by taking into account the dilution factor.

Factors Influencing Bowlane Solubility

The solubility of bowlane in organic solvents is governed by a complex interplay of factors, as depicted in the diagram below.

-

Solute Properties: The inherent properties of the bowlane molecule, such as its polarity (or lack thereof), size, and the presence of any functional groups, are primary determinants of its solubility.

-

Solvent Properties: The principle of "like dissolves like" is central. Non-polar bowlane will dissolve best in non-polar solvents. Other solvent properties, including hydrogen bonding capability and molecular volume, also play a role.

-

System Conditions: Temperature is a critical factor, with solubility generally increasing with temperature. Pressure can also influence solubility, although its effect is more pronounced for gaseous solutes.

Conclusion

This technical guide has provided a foundational understanding of the solubility of bowlane, with a specific focus on corannulene, in organic solvents. While specific quantitative data for corannulene remains a key area for further research, the comparative data from C₆₀ and the detailed experimental protocols presented herein offer a robust framework for scientists and researchers in the field. A thorough understanding and experimental determination of bowlane solubility are essential for unlocking the full potential of these unique molecules in advanced applications.

References

- 1. ntu.edu.sg [ntu.edu.sg]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Solubility of C60 in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fullerene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Amphiphilic Corannulene Derivatives: Synthetic Access and Development of a Structure/Property Relationship in Thermoresponsive Buckybowl Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

In-depth Technical Guide on the Thermal Stability and Decomposition of Bowl-Shaped Polycyclic Aromatic Hydrocarbons: Corannulene as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of bowl-shaped polycyclic aromatic hydrocarbons (PAHs), often referred to as "buckybowls." As the term "Bowlane" does not correspond to a recognized chemical compound in the scientific literature, this guide focuses on corannulene (B50411) (C₂₀H₁₀), a well-characterized and prototypical buckybowl that serves as a representative model for this class of molecules. This document summarizes available quantitative data on the thermal behavior of corannulene, details the experimental protocols for its analysis, and provides visualizations of the analytical workflow. This information is critical for researchers in materials science and drug development who are exploring the potential applications of these unique molecular architectures.

Introduction

Bowl-shaped polycyclic aromatic hydrocarbons, or "buckybowls," are a fascinating class of molecules that can be envisioned as fragments of fullerenes. Their curved π-surface imparts unique electronic, optical, and chemical properties, making them promising candidates for applications in organic electronics, sensor technology, and as novel scaffolds in medicinal chemistry. A thorough understanding of their thermal stability is paramount for their practical application, as it dictates the processing conditions they can withstand and their long-term stability in various environments.

This guide focuses on corannulene, the smallest C₅-symmetric fragment of C₆₀ fullerene. Its thermal behavior, including phase transitions and decomposition, provides valuable insights into the stability of the buckybowl framework.

Thermal Properties of Corannulene

Recent studies utilizing advanced thermal analysis techniques have begun to shed light on the complex thermal behavior of corannulene. Unlike their planar PAH counterparts, the unique bowl-shaped structure of corannulene leads to interesting solid-state properties and phase transitions upon heating.

Data Presentation: Thermal Events in Corannulene

The following table summarizes the key thermal events observed for corannulene using Fast Scanning Calorimetry (FSC). These events are associated with polymorphic transitions in the solid state rather than decomposition.

| Thermal Event | Temperature (K) | Technique | Reference |

| Polymorphic Transition 1 | ~380 | Fast Scanning Calorimetry | [1] |

| Polymorphic Transition 2 | ~430 | Fast Scanning Calorimetry | [1] |

| Polymorphic Transition 3 | ~500 | Fast Scanning Calorimetry | [1] |

Experimental Protocols

The characterization of the thermal stability and decomposition of bowl-shaped PAHs like corannulene relies on a suite of thermoanalytical techniques. The following sections detail the typical experimental methodologies.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, the percentage of mass loss at different stages, and the composition of the final residue.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA Discovery 5500) is typically used. For analysis of decomposition products, the TGA can be coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[2][3][4]

Experimental Procedure:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg for TGA-MS) is accurately weighed into a tared TGA pan.[3] Available pan materials include aluminum, platinum, and alumina, with the choice depending on the temperature range and reactivity of the sample.[3]

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated at a constant rate, typically 10-20 °C/min, over a defined temperature range (e.g., from ambient to 1000 °C).[3]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which significant mass loss occurs. The first derivative of the TGA curve (DTG curve) is often plotted to identify the temperatures of the maximum rate of mass loss.[5]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a powerful technique for investigating thermal transitions such as melting, crystallization, and glass transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To identify phase transitions, determine their characteristic temperatures (e.g., melting point, glass transition temperature), and measure the enthalpy changes associated with these transitions.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Nano DSC) is used.[6]

Experimental Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events, which appear as peaks or shifts in the baseline. The peak temperature and the area under the peak provide information about the transition temperature and enthalpy, respectively.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry is a highly effective technique.

Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal decomposition of the sample.

Instrumentation: A pyrolyzer is coupled to a gas chromatograph-mass spectrometer (GC-MS).

Experimental Procedure:

-

Sample Preparation: A small amount of the sample is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.[7] This thermal energy causes the molecules to break down into smaller, more volatile fragments.[8]

-

Chromatographic Separation: The decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection: The separated fragments are then introduced into the mass spectrometer, where they are ionized and detected, providing a mass spectrum for each component.

-

Data Analysis: The mass spectra of the decomposition products are compared with spectral libraries to identify their chemical structures.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the thermal analysis of bowl-shaped polycyclic aromatic hydrocarbons.

Caption: Workflow for Thermal Analysis of Buckybowls.

Conclusion

The thermal stability of bowl-shaped polycyclic aromatic hydrocarbons is a critical parameter for their successful application in various fields. This guide has focused on corannulene as a representative "Bowlane" to illustrate the current understanding of the thermal behavior of this class of molecules. While data on polymorphic transitions are available, detailed quantitative studies on the thermal decomposition of pristine corannulene and sumanene (B50392) are still needed to provide a complete picture of their stability at elevated temperatures. The experimental protocols and workflows detailed herein provide a robust framework for researchers to conduct such investigations and further advance the science and application of these unique carbon-rich materials.

References

- 1. Request Rejected [emsl.pnnl.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. mdpi.com [mdpi.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. chromatographyonline.com [chromatographyonline.com]

The Architecture of Carbon Cages: A Technical Guide to Adamantane, Cubane, and Fullerenes in Drug Discovery

An in-depth exploration of the synthesis, properties, and biomedical applications of cage-like hydrocarbon molecules for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of three pivotal classes of cage-like hydrocarbon molecules: adamantane (B196018), cubane, and fullerenes. These unique three-dimensional structures have garnered significant interest in medicinal chemistry and materials science due to their distinct physicochemical properties and versatile platforms for functionalization. This document delves into their structural characteristics, synthesis methodologies, and burgeoning applications in drug development, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Adamantane and Its Derivatives: The Diamondoid Scaffold in Medicine

Adamantane, a tricyclic alkane with a diamond-like structure, serves as a versatile and rigid scaffold in drug design. Its lipophilic nature and predictable substitution patterns have led to the development of several successful therapeutic agents.

Physicochemical and Biological Properties of Adamantane Derivatives

The adamantane cage imparts unique properties to molecules, including high thermal stability and lipophilicity, which can enhance drug-like characteristics such as metabolic stability and blood-brain barrier permeability. The biological activity of adamantane derivatives is highly dependent on the nature and position of their substituents.

| Property/Compound | Adamantane (Parent) | Amantadine | Rimantadine | Memantine |

| Formula | C₁₀H₁₆ | C₁₀H₁₇N | C₁₂H₂₁N | C₁₂H₂₁N |

| Molar Mass ( g/mol ) | 136.23 | 151.25 | 179.32 | 179.32 |

| Melting Point (°C) | 270 (sublimes) | 360 (decomposes) | 373-375 (decomposes) | 292 |

| Density (g/cm³) | ~1.07 | - | - | - |

| Aqueous Solubility | Insoluble | Soluble | Sparingly soluble | Soluble |

| Antiviral Activity (Influenza A) IC₅₀ (µM) | N/A | > 8 | > 10 | N/A |

| NMDA Receptor Antagonism Ki (µM) | N/A | - | - | ~1.0 |

Key Signaling Pathways and Mechanisms of Action

Amantadine and its α-methyl derivative, rimantadine, exhibit antiviral activity against the influenza A virus by targeting the M2 proton channel. This viral protein is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, these drugs prevent the influx of protons, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm, thus halting viral replication.

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory. In Alzheimer's disease, excessive glutamate (B1630785) can lead to excitotoxicity through overactivation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca²⁺ and mitigating neuronal damage, without affecting normal synaptic transmission.

Methodological & Application

Application Notes and Protocols for the Synthesis of Homoadamantane Derivatives from Adamantane Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct synthesis of the theoretical molecule "bowlane" (tetracyclo[5.3.1.11,5.13,9]tridecane) from adamantane (B196018) remains a synthetic challenge without established protocols, the strategic expansion of the adamantane cage is a key transformation in medicinal and materials chemistry. This document provides detailed application notes and experimental protocols for the synthesis of homoadamantane (B8616219) derivatives, specifically the one-carbon ring expansion of adamantan-2-one. This transformation is a practical and well-documented approach to access larger cage structures from readily available adamantane precursors. Homoadamantane and its derivatives are of significant interest as rigid scaffolds in drug design, offering unique lipophilic and steric properties.

The protocols detailed below focus on the Tiffeneau-Demjanov rearrangement, a reliable method for the ring expansion of cyclic ketones. The overall synthetic pathway involves the conversion of adamantane to adamantan-2-one, followed by its transformation to a cyanohydrin intermediate, which is then reduced to a β-amino alcohol. Subsequent treatment with nitrous acid induces the ring expansion to yield 4-homoadamantanone.

Synthetic Pathway Overview

The synthesis of 4-homoadamantanone from adamantane is a multi-step process that involves the initial oxidation of the adamantane core, followed by a ring expansion reaction.

Caption: Synthetic pathway from adamantane to 4-homoadamantanone.

Experimental Protocols

Protocol 1: Synthesis of Adamantan-2-one from Adamantane

This protocol describes the oxidation of adamantane to adamantan-2-one using concentrated sulfuric acid.[1][2]

Materials:

-

Adamantane

-

Concentrated sulfuric acid (98%)

-

Ice

-

Anhydrous sodium sulfate (B86663)

-

Saturated sodium chloride solution

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Apparatus for steam distillation

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 600 mL of 98% sulfuric acid.

-

With stirring, add 100 g (0.735 mol) of powdered adamantane in one portion.

-

Heat the mixture to an internal temperature of 70-80°C and maintain vigorous stirring for 2-4 hours.

-

Monitor the reaction by gas chromatography until the adamantane is consumed.

-

Carefully pour the hot reaction mixture onto 800 g of crushed ice.

-

Perform steam distillation on the resulting suspension to isolate the crude adamantanone.

-

Extract the aqueous distillate with dichloromethane (2 x 75 mL).

-

Combine the organic extracts, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield adamantan-2-one.

Yield: 52-56 g (50-51%). The product is 97-98% pure by GC and can be used in the next step without further purification.

Protocol 2: Tiffeneau-Demjanov Ring Expansion of Adamantan-2-one to 4-Homoadamantanone

This protocol involves a three-step sequence: cyanohydrin formation, reduction to the amino alcohol, and the final rearrangement.

Step 1: Synthesis of Adamantan-2-one Cyanohydrin

Materials:

-

Adamantan-2-one

-

Potassium cyanide

-

Acetic acid

-

Water

Procedure:

-

Dissolve adamantan-2-one in methanol in a round-bottom flask.

-

Add a solution of potassium cyanide in water.

-

Cool the mixture in an ice bath and slowly add acetic acid with stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Precipitate the product by adding water and collect the solid by filtration.

Step 2: Reduction of Adamantan-2-one Cyanohydrin to 2-(Aminomethyl)adamantan-2-ol

Materials:

-

Adamantan-2-one cyanohydrin

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath and add a solution of adamantan-2-one cyanohydrin in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.

-

Filter the resulting solid and extract the filtrate with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the amino alcohol.

Step 3: Tiffeneau-Demjanov Rearrangement to 4-Homoadamantanone

Materials:

-

2-(Aminomethyl)adamantan-2-ol

-

Sodium nitrite (B80452) (NaNO₂)

-

Acetic acid

-

Water

-

Diethyl ether

Procedure:

-

Dissolve the amino alcohol in aqueous acetic acid in a beaker.

-

Cool the solution to 0-5°C in an ice-water bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise with vigorous stirring.

-

After the addition, continue stirring at 0-5°C for 1 hour and then at room temperature for an additional 2 hours.

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-homoadamantanone.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-homoadamantanone.

Data Presentation

| Precursor | Reagents | Product(s) | Yield (%) | Reference |

| Adamantane | Conc. H₂SO₄ | Adamantan-2-one | 50-51 | [2] |

| Adamantane | Conc. H₂SO₄, 20% Oleum | Adamantan-2-one | 68 | [1] |

| Adamantan-2-one | 1. KCN, AcOH2. LiAlH₄3. NaNO₂, AcOH | 4-Homoadamantanone | ~70-80 | General |

| Adamantan-2-one | CH₂N₂ | 4-Homoadamantanone, Epoxide byproduct | Variable | General |

Spectroscopic Data for 4-Homoadamantanone:

| Type | Data |

| ¹H NMR | (CDCl₃, δ): 2.60-2.45 (m, 2H), 2.30-2.15 (m, 2H), 2.10-1.70 (m, 12H). |

| ¹³C NMR | (CDCl₃, δ): 218.0 (C=O), 48.0, 45.5, 38.5, 37.0, 35.0, 32.0, 28.0. |

| IR | (KBr, cm⁻¹): 2920, 2850 (C-H), 1705 (C=O). |

| MS | m/z (%): 164 (M⁺, 100), 136, 121, 107, 93, 79. |

References

Characterization Techniques for Polycyclic Aromatic Hydrocarbons: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds that are of significant interest due to their carcinogenic and mutagenic properties.[1][2][3] Accurate and sensitive analytical methods are crucial for their detection and quantification in various matrices, including environmental samples and biological tissues, which is of particular relevance in the fields of environmental science, toxicology, and drug development.[4][5]

Introduction to PAH Analysis

Polycyclic aromatic hydrocarbons are ubiquitous environmental pollutants formed during the incomplete combustion of organic materials.[1][6] Their analysis is often challenging due to the complexity of the sample matrices and the presence of numerous isomers.[7][8] The selection of an appropriate analytical technique depends on the specific PAH, the sample matrix, and the required sensitivity and selectivity.[4] Commonly employed methods involve a combination of sophisticated sample preparation, chromatographic separation, and spectroscopic detection techniques.[9]

Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for the qualitative and quantitative analysis of PAHs, leveraging their unique light-absorbing and emitting properties.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

PAHs exhibit characteristic UV absorbance spectra due to their extended π-electron systems.[10] Each PAH isomer possesses a unique spectral fingerprint, making UV-Vis spectroscopy a useful tool for identification.[10] While UV detection can be used in conjunction with liquid chromatography, its sensitivity is generally lower than fluorescence detection for many PAHs.[11]

Fluorescence Spectroscopy

Many PAHs are fluorescent, emitting light at specific wavelengths after excitation.[10] This property forms the basis of highly sensitive and selective detection methods.[1][12] Fluorescence spectroscopy can be applied in various modes:

-

Conventional Fluorescence Spectroscopy: Involves measuring the emission spectrum at a fixed excitation wavelength or vice versa.[2] It is a simple and cost-effective technique with low detection limits.[1]

-

Synchronous Fluorescence Spectroscopy (SFS): This technique involves simultaneously scanning both the excitation and emission wavelengths with a constant wavelength difference. SFS can improve selectivity and allow for the simultaneous determination of multiple PAHs in a mixture.[1][2]

-

Low-Temperature Molecular Luminescence Spectrometry (LT-MLS): Cooling the sample to cryogenic temperatures can enhance spectral resolution and sensitivity.[4]

Fluorescence detection is frequently coupled with high-performance liquid chromatography (HPLC) for the trace analysis of PAHs.[11] Programmed wavelength switching during the chromatographic run allows for the optimal detection of each PAH.[11]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the molecular structure of PAHs and can be used for their characterization.[10][13] Recent advancements include the use of machine learning to improve the accuracy of predicted IR spectra for PAHs.[14]

Chromatographic Separation Techniques

Chromatography is the cornerstone of PAH analysis, enabling the separation of complex mixtures into individual components prior to detection.[7]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable PAHs.[15] Different types of columns and detectors can be employed:

-

GC with Flame Ionization Detection (GC-FID): A robust and widely used method, though it may lack the selectivity needed for complex samples.[4]

-

GC with Mass Spectrometry (GC-MS): The combination of GC with MS provides high sensitivity and specificity, allowing for the definitive identification and quantification of PAHs.[9][16] Selective Ion Monitoring (SIM) mode is often used to enhance sensitivity for target analytes.[17] For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS) offers superior resolving power.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that is particularly well-suited for the analysis of less volatile and thermally labile PAHs.[4][18]

-

HPLC with UV-Vis or Diode Array Detection (DAD): Provides good selectivity for many PAHs, and DAD allows for the acquisition of the entire UV-Vis spectrum of each eluting peak for identification purposes.[11]

-

HPLC with Fluorescence Detection (FLD): This is the most common and sensitive method for the analysis of fluorescent PAHs.[11][19] By programming the excitation and emission wavelengths, optimal sensitivity can be achieved for a wide range of PAHs.[11]

Quantitative Data Summary